Pheniramine Maleate Pheniramine Maleate Pheniramine Maleate is the maleate salt form of pheniramine, an alkylamine derivative with antihistaminic and vasodilatory properties. Pheniramine maleate binds to histamine H1 receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP (cGMP) levels, thereby inhibiting constriction of smooth muscle tissue, and decreased capillary permeability and histamine-activated allergic reactions.
Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107°C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine.
Pheniramine maleate is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 132-20-7
VCID: VC0000712
InChI: InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-]
Molecular Formula: C20H24N2O4
Molecular Weight: 356.4 g/mol

Pheniramine Maleate

CAS No.: 132-20-7

APIs

VCID: VC0000712

Molecular Formula: C20H24N2O4

Molecular Weight: 356.4 g/mol

Purity: > 98%

Pheniramine Maleate - 132-20-7

CAS No. 132-20-7
Product Name Pheniramine Maleate
Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
IUPAC Name (Z)-but-2-enedioate;dimethyl-(3-phenyl-3-pyridin-1-ium-2-ylpropyl)azanium
Standard InChI InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChIKey SSOXZAQUVINQSA-BTJKTKAUSA-N
Isomeric SMILES C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=C\C(=O)[O-])\C(=O)[O-]
SMILES C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-]
Canonical SMILES C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-]
Appearance Solid powder
Melting Point 219 to 226 °F (NTP, 1992)
Physical Description Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107°C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine.
Description Pheniramine Maleate is the maleate salt form of pheniramine, an alkylamine derivative with antihistaminic and vasodilatory properties. Pheniramine maleate binds to histamine H1 receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP (cGMP) levels, thereby inhibiting constriction of smooth muscle tissue, and decreased capillary permeability and histamine-activated allergic reactions.
Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107°C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine.
Pheniramine maleate is an organic molecular entity.
Purity > 98%
Related CAS 86-21-5 (Parent)
Solubility Soluble (>=10 mg/ml at 75° F) (NTP, 1992)
Synonyms Avil
Bimaleate, Pheniramine
Daneral
Histapyridamine
Maleate, Pheniramine
Pheniramine
Pheniramine Bimaleate
Pheniramine Maleate
Propheniramine
Prophenpyridamine
Reference 1: Ozmen O, Kara D, Karaman EU, Karakoc F, Karakaya MA, Arslan Z. Pheniramine
Maleate is more effective than Lidocaine on Fentanyl Induced Cough. Pak J Med
Sci. 2016 May-Jun;32(3):715-9. doi: 10.12669/pjms.323.9496. PubMed PMID:
27375720; PubMed Central PMCID: PMC4928429.


2: Yektaş A, Gümüş F, Totoz T, Gül N, Erkalp K, Alagöl A. EFFECTS OF
DEXAMETHASONE AND PHENIRAMINE MALEATE ON HEMODYNAMIC AND RESPIRATORY PARAMETERS
AFTER CEMENTATION IN CEMENTED PARTIAL HIP PROSTHESIS. Middle East J Anaesthesiol.
2015 Feb;23(1):55-62. PubMed PMID: 26121896.


3: Venugopal K, Reddy MM, Bharathraj MY, Jaligidad K, Kushal DP. Pheniramine
Maleate-Induced Rhabdomyolysis and Aki: Is it Fatal? Toxicol Int. 2014
Sep-Dec;21(3):319-21. doi: 10.4103/0971-6580.155384. PubMed PMID: 25948974;
PubMed Central PMCID: PMC4413418.


4: Shrestha BB, Karmacharya M, Gharti BB, Timilsina B, Ghimire P. Effect of
Dexamethasone and Pheniramine Maleate in Patients Undergoing Elective
Laparoscopic Cholecystectomy. JNMA J Nepal Med Assoc. 2014 Jul-Sep;52(195):920-4.
PubMed PMID: 26982667.


5: Huang T, Chen N, Wang D, Lai Y, Cao Z. A validated stability-indicating HPLC
method for the simultaneous determination of pheniramine maleate and naphazoline
hydrochloride in pharmaceutical formulations. Chem Cent J. 2014 Feb 1;8(1):7.
doi: 10.1186/1752-153X-8-7. PubMed PMID: 24485011; PubMed Central PMCID:
PMC3931327.


6: Yürekli I, Gökalp O, Kiray M, Gökalp G, Ergüneş K, Salman E, Yürekli BS,
Satoğlu IS, Beşir Y, Cakır H, Gürbüz A. Effect of pheniramine maleate on
reperfusion injury in brain tissue. Med Sci Monit Basic Res. 2013 Dec
6;19:285-90. doi: 10.12659/MSMBR.889570. PubMed PMID: 24309384; PubMed Central
PMCID: PMC3867399.


7: Bingol Kiziltunc P, Atilla H, Yalcindag FN. Accommodation Paralysis after
Pheniramine Maleate Injection: A Case Report. Neuroophthalmology. 2013 Nov
19;37(6):257-259. doi: 10.3109/01658107.2013.830227. eCollection 2013. PubMed
PMID: 28167997; PubMed Central PMCID: PMC5291063.


8: Gokalp O, Yurekli I, Kiray M, Bagriyanik A, Yetkin U, Yurekli BS, Gur S, Aksun
M, Satoglu IS, Gokalp G, Gurbuz A. Assessment of protective effects of
pheniramine maleate on reperfusion injury in lung after distant organ ischemia: a
rat model. Vasc Endovascular Surg. 2013 Apr;47(3):219-24. doi:
10.1177/1538574413475885. Epub 2013 Jan 31. PubMed PMID: 23377174.


9: Bayrak S, Yurekli I, Gokalp O, Kiray M, Bademci MS, Ozcem B, Besir Y, Yilik L,
Kestelli M, Gurbuz A. Assessment of protective effects of methylprednisolone and
pheniramine maleate on reperfusion injury in kidney after distant organ ischemia:
a rat model. Ann Vasc Surg. 2012 May;26(4):559-65. doi:
10.1016/j.avsg.2012.01.006. Epub 2012 Mar 22. PubMed PMID: 22445244.


10: Paul G, Sood P, Paul BS, Puri S. Acute renal failure caused by pheniramine
maleate induced rhabdomyolysis: an unusual case. Indian J Crit Care Med. 2009
Oct;13(4):221-3. doi: 10.4103/0972-5229.60176. PubMed PMID: 20436692; PubMed
Central PMCID: PMC2856151.
PubChem Compound 25150753
Last Modified Nov 11 2021
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